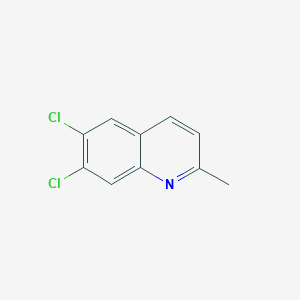

6,7-Dichloro-2-methylquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,7-dichloro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-2-3-7-4-8(11)9(12)5-10(7)13-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYNNEGCJICWPFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374225 | |

| Record name | 6,7-Dichloroquinaldine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71063-12-2 | |

| Record name | 6,7-Dichloroquinaldine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 71063-12-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 6,7-Dichloro-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dichloro-2-methylquinoline is a halogenated derivative of quinaldine (2-methylquinoline). The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] The introduction of chloro-substituents at the 6 and 7 positions of the benzo-fused ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in drug discovery and materials science.[1][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details standard experimental protocols for their determination, and illustrates key workflows relevant to its application in research.

Core Physicochemical Data

Quantitative experimental data for this compound is not extensively available in public literature. The following table summarizes its fundamental properties, including values for closely related isomers to provide context.

| Property | Value / Predicted Value | Data Source / Notes |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 71063-12-2 | Appchem, Benchchem[1][4] |

| Molecular Formula | C₁₀H₇Cl₂N | Appchem[4] |

| Molecular Weight | 212.08 g/mol | Appchem[4] |

| Appearance | Solid (Predicted) | Based on related isomers like 6-Chloro-2-methylquinoline[3] |

| Melting Point | Data not available | For comparison, 5,7-Dichloro-8-hydroxy-2-methylquinoline: 108-112 °C[5] |

| Boiling Point | Data not available | --- |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (Predicted) | Based on general properties of quinolines[6][7] |

| logP (Octanol-Water) | ~3.8 (Predicted) | Prediction based on similar structures. For comparison, the calculated logP for 6-Chloro-2-methylquinoline is 3.20.[8] High lipophilicity is expected. |

| pKa (Conjugate Acid) | ~3.5 - 4.5 (Predicted) | Quinoline has a pKa of 4.9. Electron-withdrawing chloro groups are expected to decrease the basicity of the ring nitrogen. |

Experimental Protocols

Detailed experimental procedures are crucial for verifying predicted properties and ensuring data quality for research applications. The following are standard methodologies for determining the key physicochemical properties of quinoline derivatives.

Synthesis and Purification

The synthesis of substituted quinolines can be achieved through several classic named reactions, such as the Skraup or Doebner-von Miller synthesis.[6][9] For this compound, a plausible approach involves the condensation of 3,4-dichloroaniline with an α,β-unsaturated carbonyl compound like crotonaldehyde in the presence of an acid catalyst and an oxidizing agent.

General Protocol (Doebner-von Miller Reaction):

-

To a stirred mixture of 3,4-dichloroaniline (1.0 eq) and concentrated hydrochloric or sulfuric acid in a suitable vessel, add an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

-

Heat the mixture and add crotonaldehyde (1.5 eq) dropwise, controlling the exothermic reaction.

-

After the addition is complete, reflux the mixture for several hours until the reaction completion is indicated by TLC.

-

Cool the mixture and neutralize it carefully with a base (e.g., NaOH solution) to precipitate the crude product.

-

Filter the solid, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield pure this compound.

Melting Point Determination

The melting point is a primary indicator of purity. Methodology:

-

A small, dry sample of purified this compound is finely powdered and packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.

Aqueous Solubility Determination (Shake-Flask Method)

Solubility is a critical parameter influencing bioavailability.[10] Methodology: [11]

-

Add an excess amount of solid this compound to a vial containing a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

-

Seal the vial and agitate it in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter (e.g., 0.22 µm).

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV, against a calibration curve.

-

The solubility is expressed in units like mg/mL or µM.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different pH values.[12] Methodology: [13][14][15]

-

Prepare a solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent system (e.g., a methanol-water mixture, if aqueous solubility is low).

-

Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.

-

Calibrate a pH meter with standard buffers.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding small, precise increments of the titrant.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve, typically at the half-equivalence point or by analyzing the first derivative of the curve to find the inflection point.

Lipophilicity (logP) Determination (Shake-Flask Method)

The n-octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.[16] Methodology: [17][18][19]

-

Prepare a mutually saturated system of n-octanol and a buffered aqueous solution (pH 7.4).

-

Dissolve a precisely weighed amount of this compound in either the n-octanol or aqueous phase.

-

Combine the two phases in a sealed container at a known volume ratio.

-

Agitate the mixture vigorously for several hours to allow for partitioning, and then let it stand until the two phases are completely separated.

-

Carefully sample both the n-octanol and aqueous phases.

-

Determine the concentration of the compound in each phase using an appropriate analytical technique (e.g., HPLC-UV).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of this ratio.

Visualizations

The following diagrams illustrate standard workflows and conceptual relationships relevant to the study of this compound in a drug discovery context.

Biological Relevance and Applications

Quinoline derivatives are a significant class of compounds in medicinal chemistry, with applications ranging from anticancer to antimicrobial agents.[2][20] Specifically, halogenated quinolines are investigated for a variety of therapeutic purposes.[21][22] this compound serves as a key precursor for synthesizing more complex molecules, such as azanaphthoquinones, which have shown potent antibacterial activity against pathogens like Staphylococcus epidermidis and Enterococcus faecalis.[1] The 2-methylquinoline structure is also a recognized template in fragment-based drug discovery for developing new anticancer agents, inspired by natural antibiotics like streptonigrin.[1] The physicochemical properties detailed in this guide are fundamental to predicting how derivatives of this compound will behave in biological systems, guiding rational drug design and formulation development.

References

- 1. This compound|CAS 71063-12-2 [benchchem.com]

- 2. benthamscience.com [benthamscience.com]

- 3. benchchem.com [benchchem.com]

- 4. appchemical.com [appchemical.com]

- 5. 5,7-ジクロロ-8-ヒドロキシ-2-メチルキノリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Quinoline - Wikipedia [en.wikipedia.org]

- 7. Quinoline - Sciencemadness Wiki [sciencemadness.org]

- 8. chemeo.com [chemeo.com]

- 9. HU212967B - Process for producing 7-chloro-quinaldine - Google Patents [patents.google.com]

- 10. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. digitalarchive.library.bogazici.edu.tr [digitalarchive.library.bogazici.edu.tr]

- 13. researchgate.net [researchgate.net]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. researchgate.net [researchgate.net]

- 17. LogP / LogD shake-flask method [protocols.io]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Blueprint: A Technical Guide to the ¹H and ¹³C NMR of 6,7-Dichloro-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 6,7-dichloro-2-methylquinoline. In the absence of publicly available, experimentally verified ¹H and ¹³C NMR data for this specific compound, this document presents predicted spectral data based on the analysis of structurally related quinoline derivatives. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development who are working with this or similar molecular scaffolds.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from established principles of NMR spectroscopy and comparison with data from analogous compounds, including 2-methylquinoline and various chloro-substituted quinolines. The numbering convention used for the quinoline ring is provided in the molecular structure diagram below.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | 7.3 - 7.5 | d | 8.0 - 9.0 | 1H |

| H-4 | 8.0 - 8.2 | d | 8.0 - 9.0 | 1H |

| H-5 | 8.1 - 8.3 | s | - | 1H |

| H-8 | 7.8 - 8.0 | s | - | 1H |

| CH₃ | 2.6 - 2.8 | s | - | 3H |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 158 - 162 |

| C-3 | 122 - 126 |

| C-4 | 136 - 140 |

| C-4a | 146 - 150 |

| C-5 | 128 - 132 |

| C-6 | 133 - 137 |

| C-7 | 130 - 134 |

| C-8 | 126 - 130 |

| C-8a | 145 - 149 |

| CH₃ | 23 - 27 |

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of quinoline derivatives, based on standard laboratory practices.

Sample Preparation:

-

Approximately 5-10 mg of the solid this compound sample is accurately weighed.

-

The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within a standard 5 mm NMR tube.

-

A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

The tube is capped and gently agitated to ensure complete dissolution and homogeneity of the sample.

NMR Spectrometer Parameters:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Temperature: Spectra are typically acquired at a standard probe temperature of 298 K (25 °C).

¹H NMR Acquisition:

-

A standard single-pulse experiment is typically employed.

-

Key parameters to be optimized include the spectral width, acquisition time, relaxation delay, and the number of scans. For dilute samples, a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence, such as zgpg30, is commonly used to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

-

Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for NMR analysis.

Caption: Molecular structure of this compound.

Caption: NMR data acquisition and analysis workflow.

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6,7-Dichloro-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dichloro-2-methylquinoline is a halogenated derivative of quinoline, a heterocyclic aromatic compound. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities. The precise characterization of such molecules is paramount in drug discovery, development, and quality control. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing highly accurate data on molecular weight, elemental composition, and structural features.

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. It covers predicted fragmentation patterns, isotopic distribution, and detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The information is intended to assist researchers in method development, data interpretation, and structural elucidation of this and similar compounds.

Predicted Mass Spectrum of this compound

While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, a reliable prediction of its mass spectrometric behavior can be made based on its chemical structure and established fragmentation principles for quinolines, halogenated aromatics, and methylated heterocyclic compounds.

The molecular formula for this compound is C₁₀H₇Cl₂N , with a monoisotopic molecular weight of 211.9956 g/mol .

Isotopic Pattern of the Molecular Ion

A key characteristic in the mass spectrum of a chlorine-containing compound is the isotopic signature arising from the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule with two chlorine atoms, this results in a distinctive cluster of peaks for the molecular ion ([M]⁺) and its isotopologues ([M+2]⁺ and [M+4]⁺). The theoretical distribution is approximately 9:6:1, which is a definitive indicator for the presence of two chlorine atoms.[1][2]

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound

| Ion | Theoretical m/z | Isotopic Composition | Predicted Relative Abundance (%) |

| [M]⁺ | 211.0 | C₁₀H₇³⁵Cl₂N | 100 (Base Peak) |

| [M+2]⁺ | 213.0 | C₁₀H₇³⁵Cl³⁷ClN | ~65 |

| [M+4]⁺ | 215.0 | C₁₀H₇³⁷Cl₂N | ~10 |

Predicted Fragmentation Pathway

Under electron ionization (EI) conditions, typically used in GC-MS, the molecular ion of this compound is expected to be prominent due to the stability of the aromatic ring system. Subsequent fragmentation is predicted to occur through several characteristic pathways.[3][4][5]

Table 2: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

| Predicted m/z | Proposed Ion Structure | Neutral Loss | Fragmentation Pathway |

| 211 | [C₁₀H₇Cl₂N]⁺ | - | Molecular Ion (Base Peak) |

| 196 | [C₉H₄Cl₂N]⁺ | CH₃ | Loss of the methyl radical from the molecular ion. |

| 176 | [C₁₀H₇ClN]⁺ | Cl | Loss of a chlorine radical, a common fragmentation for chloroaromatics. |

| 141 | [C₁₀H₇N]⁺ | 2Cl | Successive loss of two chlorine radicals. |

| 140 | [C₉H₅N]⁺ | HCl + Cl | Loss of a chlorine radical followed by elimination of HCl. |

| 115 | [C₈H₅N]⁺ | Cl + HCN + H | Fragmentation of the quinoline ring after initial losses. |

The proposed fragmentation cascade is visualized in the diagram below.

Caption: Predicted EI fragmentation pathway for this compound.

Experimental Protocols

The selection of the analytical method, either GC-MS or LC-MS, depends on the sample matrix, required sensitivity, and the physicochemical properties of the analyte.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound.

3.1.1 Sample Preparation

-

Standard Solution: Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of a high-purity solvent such as toluene, acetonitrile, or dichloromethane to prepare a 1 mg/mL stock solution.

-

Working Solutions: Perform serial dilutions of the stock solution with the same solvent to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

-

Sample Extraction (if in a matrix): For samples in complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering components.

3.1.2 Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).[8]

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL, splitless mode.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 90°C, hold for 2 minutes.

-

Ramp: Increase to 260°C at a rate of 20°C/min.

-

Hold: Hold at 260°C for 5 minutes.[8]

-

-

MS Ion Source: Electron Ionization (EI) at 70 eV.

-

MS Quadrupole Temperature: 150 °C.

-

Data Acquisition: Full scan mode from m/z 40 to 400.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is ideal for less volatile compounds or for samples in complex biological matrices that require minimal cleanup. Electrospray ionization (ESI) in positive ion mode is expected to be highly efficient for this nitrogen-containing compound, generating the protonated molecule [M+H]⁺.[9][10]

3.2.1 Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

-

Working Solutions: Dilute the stock solution with the initial mobile phase composition (e.g., 90% water/10% acetonitrile with 0.1% formic acid) to prepare calibration standards.

-

Filtration: Ensure all samples and standards are filtered through a 0.22 µm syringe filter before injection to prevent clogging of the LC system.

3.2.2 Instrumentation and Conditions

-

Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

-

Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole or Q-TOF mass spectrometer.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient Program:

-

Initial: 10% B.

-

0-5 min: Ramp to 95% B.

-

5-7 min: Hold at 95% B.

-

7.1-9 min: Return to 10% B for equilibration.

-

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Data Acquisition: Full scan to identify the [M+H]⁺ ion (m/z 212.0) and its isotopic pattern. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity and selectivity.

General Experimental Workflow

The overall process for mass spectrometric analysis follows a standardized workflow, from initial sample handling to final data interpretation.

Caption: General workflow for mass spectrometry analysis.

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using either GC-MS or LC-MS. Key identifiers for this compound are its molecular weight (211.9956 Da) and the characteristic isotopic pattern of the molecular ion cluster at m/z 211, 213, and 215, which confirms the presence of two chlorine atoms. The predicted fragmentation patterns, involving the loss of methyl and chlorine radicals, provide further structural confirmation. The detailed protocols provided in this guide serve as a robust starting point for method development, enabling researchers to achieve accurate and reliable characterization and quantification of this important heterocyclic compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quinoline, 2-methyl- [webbook.nist.gov]

- 5. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. benchchem.com [benchchem.com]

- 7. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. madison-proceedings.com [madison-proceedings.com]

- 9. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

An In-depth Technical Guide on the X-ray Crystal Structure of Chloro-Substituted Quinoline Derivatives: A Comparative Analysis for Drug Development

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the X-ray crystallographic analysis of chloro-substituted quinoline derivatives, with a comparative focus on structures related to 6,7-Dichloro-2-methylquinoline. While a specific crystal structure for this compound is not publicly available, this document compiles and analyzes crystallographic data from closely related compounds to offer insights into the structural characteristics of this class of molecules. The information presented is intended to guide researchers in the fields of medicinal chemistry and drug discovery.

Introduction to the Structural Significance of Quinoline Derivatives

Quinoline and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry, forming the core scaffold of numerous natural products and synthetic drugs with a wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties.[1][2] The precise three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is fundamental to understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

The introduction of substituents, such as chlorine atoms and methyl groups, to the quinoline ring can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity. X-ray diffraction analysis provides unequivocal confirmation of substitution patterns and reveals subtle details about molecular geometry, such as bond lengths, bond angles, and intermolecular interactions in the solid state.[1]

Comparative Crystallographic Data of Chloro-Quinoline Derivatives

The following tables summarize key crystallographic parameters for several chloro-substituted quinoline derivatives. This data serves as a valuable reference for predicting the structural features of related compounds like this compound.

Table 1: Crystallographic Data for 2,4-Dichloro-6-methoxyquinoline [3]

| Parameter | Value |

| Empirical Formula | C₁₀H₇Cl₂NO |

| Formula Weight | 228.07 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.431 (2) |

| b (Å) | 8.889 (2) |

| c (Å) | 9.083 (4) |

| α (°) | 116.660 (19) |

| β (°) | 102.301 (2) |

| γ (°) | 104.150 (14) |

| Volume (ų) | 482.5 (3) |

| Z | 2 |

| Temperature (K) | 290 (2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Table 2: Example Crystallographic Data for 3-bromomethyl-2-chloro-quinoline [1]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.587(2) |

| b (Å) | 7.278(3) |

| c (Å) | 10.442(3) |

| α (°) | 83.59(3) |

| β (°) | 75.42(2) |

| γ (°) | 77.39(3) |

| Volume (ų) | 471.9(3) |

| Z | 2 |

Table 3: Comparative Crystal Data for Selected 2-Chloroquinoline Derivatives [4]

| Parameter | 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline | 2-chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline | ethyl 2,4-dichloroquinoline-3-carboxylate |

| Empirical Formula | C₁₆H₁₂ClN₃ | C₁₁H₁₀ClN₃O | C₁₂H₉Cl₂NO₂ |

| Formula Weight | 281.74 | 235.67 | 270.10 |

| Crystal System | Monoclinic | Orthorhombic | Monoclinic |

| Space Group | Cc | Pnma | P2₁/c |

| a (Å) | 22.028(4) | 3.8949(2) | 8.4320(3) |

| b (Å) | 7.9791(12) | 12.0510(5) | 11.2340(4) |

| c (Å) | 8.3534(12) | 21.9910(9) | 12.8760(5) |

Experimental Protocols for X-ray Crystallography

The determination of the crystal structure of quinoline derivatives generally follows a standardized workflow, from synthesis and crystallization to data collection and structure refinement.

The synthesis of substituted quinolines can be achieved through various established methods. For instance, a general procedure involves the reaction of an appropriately substituted aniline with a vinyl ether in the presence of a catalyst.[5]

-

General Synthesis: A solution of the aniline precursor (e.g., 3,4-dichloroaniline for 6,7-dichloroquinoline derivatives) in a suitable solvent like acetonitrile is treated with a catalyst and a vinyl ether. The mixture is heated, and the progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC). Upon completion, the solvent is removed, and the product is purified by column chromatography.[5]

-

Crystallization: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents.

-

Data Collection: Single-crystal X-ray diffraction data is collected using a diffractometer, commonly equipped with a CCD area detector and a monochromatic X-ray source, such as Mo Kα or Cu Kα radiation.[3] The crystal is maintained at a constant temperature, often cryogenic (e.g., 150 K), to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model. Specialized software packages are used for these computational steps.

Visualization of Workflows

The following diagrams illustrate the general experimental workflow for the synthesis and crystallographic analysis of quinoline derivatives and the logical process of comparative structural analysis.

Caption: Generalized workflow for synthesis and X-ray crystallography.

Caption: Influence of substituents on quinoline structure and activity.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, a comparative analysis of related chloro-substituted quinoline derivatives provides a robust framework for understanding its likely structural characteristics. The methodologies for synthesis and X-ray crystallographic analysis are well-established for this class of compounds. The data and workflows presented in this guide are intended to support researchers and drug development professionals in the design and structural characterization of novel quinoline-based therapeutic agents. Accessing comprehensive databases like the Cambridge Structural Database (CSD) is recommended for further exploration of related crystal structures.[6][7]

References

- 1. This compound|CAS 71063-12-2 [benchchem.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. 2,4-Dichloro-6-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 6-CHLORO-2-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 6. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]

- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

Navigating the Physicochemical Landscape of 6,7-Dichloro-2-methylquinoline: A Technical Guide to Solubility and Stability in Organic Solvents

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is paramount for advancing preclinical and formulation studies. This in-depth technical guide addresses the solubility and stability of the heterocyclic compound 6,7-Dichloro-2-methylquinoline in organic solvents, providing a framework for its effective handling and application in a laboratory setting.

While specific quantitative solubility and stability data for this compound is not extensively documented in publicly available literature, this guide consolidates general principles derived from structurally similar quinoline derivatives. It further provides detailed, adaptable experimental protocols for researchers to generate precise data tailored to their specific solvent systems and experimental conditions.

Understanding Solubility in Organic Solvents

The solubility of a compound is a critical parameter that influences its reactivity, bioavailability, and formulation. Quinoline and its derivatives, owing to their aromatic and heterocyclic nature, generally exhibit favorable solubility in a range of organic solvents.[1] The presence of two chlorine atoms and a methyl group on the this compound structure suggests a lipophilic character, which would theoretically enhance its solubility in non-polar and moderately polar organic solvents.

Based on the behavior of analogous chlorinated quinolines, it is anticipated that this compound will be soluble in solvents such as dichloromethane, chloroform, and dimethyl sulfoxide (DMSO).[1][2] However, the precise quantification of this solubility is essential for accurate solution preparation and dose-response studies.

Illustrative Solubility Data

The following table provides a template for researchers to populate with experimentally determined solubility data for this compound in a selection of common organic solvents.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined |

| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined |

| Dichloromethane (DCM) | 25 | Data to be determined | Data to be determined |

| Chloroform | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Methanol | 25 | Data to be determined | Data to be determined |

| Acetone | 25 | Data to be determined | Data to be determined |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined |

| Acetonitrile | 25 | Data to be determined | Data to be determined |

| Tetrahydrofuran (THF) | 25 | Data to be determined | Data to be determined |

Probing the Stability Profile

The stability of a compound under various conditions is a critical factor for ensuring the integrity of experimental results and for determining appropriate storage and handling procedures. For chlorinated quinolines, several factors can influence their stability.[3]

Key Factors Influencing Stability:

-

Light: Exposure to light can induce degradation and discoloration in chlorinated quinoline compounds.[3]

-

Temperature: Elevated temperatures can accelerate the rate of degradation.[3]

-

pH: The stability of quinoline derivatives can be pH-dependent.[3]

-

Oxidizing Agents: Contact with strong oxidizing agents may lead to decomposition.[3]

Illustrative Stability Data

This table serves as a template for recording the outcomes of stability studies for this compound.

| Condition | Solvent | Duration | Initial Concentration (mg/mL) | Final Concentration (mg/mL) | Degradation (%) | Degradants Identified |

| Room Temperature (25°C), Dark | DMSO | 7 days | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Refrigerated (4°C), Dark | DMSO | 30 days | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Elevated Temperature (40°C), Dark | DMSO | 7 days | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Photostability (ICH Q1B) | Acetonitrile | 24 hours | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Acidic Condition (e.g., 0.1 N HCl) | Methanol | 24 hours | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Basic Condition (e.g., 0.1 N NaOH) | Methanol | 24 hours | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Oxidative Condition (e.g., 3% H₂O₂) | Methanol | 24 hours | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols

To empower researchers to generate specific and reliable data for this compound, the following detailed experimental protocols are provided.

Protocol for Thermodynamic (Equilibrium) Solubility Determination

This method is based on the principle of preparing a saturated solution of the compound and subsequently quantifying the concentration of the dissolved solute.

Materials and Reagents:

-

This compound

-

Selected organic solvents (high purity)

-

Volumetric flasks and pipettes

-

Vials with screw caps

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of Calibration Standards:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen organic solvent to create a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of decreasing concentrations.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The excess solid ensures the formation of a saturated solution.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the solution to reach equilibrium.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

-

Quantification:

-

Dilute the supernatant with the same organic solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the calibration standards and the diluted sample solution using a validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original solubility in the saturated solution by applying the dilution factor.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for HPLC-Based Stability Assessment

This protocol outlines a method for evaluating the stability of this compound in a given solvent under specific conditions.

Materials and Reagents:

-

Stock solution of this compound in the chosen organic solvent

-

The same organic solvent for dilution

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

HPLC column suitable for the analysis of quinoline derivatives

-

Environmental chamber or oven for temperature studies

-

Photostability chamber (for light studies)

-

Acids, bases, and oxidizing agents for forced degradation studies

Procedure:

-

Preparation of Stability Samples:

-

Prepare solutions of this compound in the desired solvent at a known concentration.

-

Aliquot the solution into multiple vials for each storage condition to be tested.

-

-

Storage:

-

Store the vials under the specified conditions (e.g., different temperatures, light exposure).

-

Include a control sample stored under conditions known to preserve the compound's stability (e.g., -20°C, protected from light).

-

-

Sample Analysis at Time Points:

-

At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a vial from each storage condition.

-

Analyze the samples by HPLC. The initial (time zero) analysis serves as the baseline.

-

-

HPLC Analysis:

-

Inject the samples onto the HPLC system.

-

Monitor the chromatogram for the peak corresponding to this compound and any new peaks that may indicate the formation of degradation products.

-

The peak area of the parent compound is used to determine its concentration.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

-

Plot the percentage remaining versus time to determine the degradation rate.

-

If a DAD is used, the UV spectra of the degradation product peaks can be compared to the parent compound to aid in their identification.

-

Caption: Workflow for HPLC-Based Stability Assessment.

By following these protocols and leveraging the general knowledge of chlorinated quinolines, researchers can systematically characterize the solubility and stability of this compound, thereby facilitating its successful application in drug discovery and development endeavors.

References

Quantum Chemical Parameters of 6,7-Dichloro-5,8-Quinolinedione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical parameters of 6,7-dichloro-5,8-quinolinedione and its derivatives. Quinolinediones are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties.[1][2] Understanding their electronic and structural properties through quantum chemical calculations is crucial for the rational design of new therapeutic agents with enhanced efficacy and reduced toxicity.[1] This document summarizes key quantitative data, details experimental and computational methodologies, and visualizes relevant biochemical interactions.

Core Quantum Chemical Parameters

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide valuable insights into the molecular properties of 6,7-dichloro-5,8-quinolinedione derivatives.[3][4][5] These parameters help in predicting the reactivity, stability, and potential biological activity of these compounds.

A study by Kadela-Tomanek et al. investigated new derivatives of 6,7-dichloro-5,8-quinolinedione with modifications at the C2 position.[3] The research highlighted that these derivatives are highly reactive towards nucleophilic targets, a key characteristic for their biological function.[3] The introduction of substituents such as methyl, formyl, hydroxyl, or chlorine at the C2 position significantly influences their quantum chemical properties and enzymatic conversion rates by the NQO1 enzyme.[3]

The molecular electrostatic potential (MEP) map, a critical output of these calculations, reveals the distribution of charge on the molecule. For 6,7-dichloro-5,8-quinolinedione derivatives, nucleophilic regions are typically localized near the nitrogen atom and any oxygen-containing functional groups, such as a formyl group.[1][3] The introduction of hydroxyl or formyl groups at the C2 position can create additional nucleophilic regions, potentially altering the molecule's interaction with biological targets.[3]

Table 1: Calculated Quantum Chemical Parameters of 6,7-Dichloro-5,8-Quinolinedione Derivatives

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

| 6,7-dichloro-5,8-quinolinedione | -7.21 | -3.54 | 3.67 | 2.55 |

| 6,7-dichloro-2-methyl-5,8-quinolinedione | -6.98 | -3.45 | 3.53 | 2.62 |

| 6,7-dichloro-2-formyl-5,8-quinolinedione | -7.42 | -3.97 | 3.45 | 4.69 |

| 6,7-dichloro-2-hydroxy-5,8-quinolinedione | -7.02 | -3.48 | 3.54 | 4.18 |

| 2,6,7-trichloro-5,8-quinolinedione | -7.29 | -3.81 | 3.48 | 1.34 |

Data sourced from a study by Kadela-Tomanek et al. and calculated using the DFT/B3LYP/6-311G(d,p) level of theory.[3]

Experimental and Computational Protocols

The synthesis and computational analysis of 6,7-dichloro-5,8-quinolinedione derivatives involve a multi-step process, combining organic synthesis techniques with advanced computational chemistry methods.

Synthesis of Derivatives

The synthesis of novel 6,7-dichloro-5,8-quinolinedione derivatives often starts from a precursor like 6,7-dichloro-2-methyl-5,8-quinolinedione.[3] For instance, the synthesis of 6,7-dichloro-5,8-dioxo-5,8-dihydroquinoline-2-carbaldehyde involves the oxidation of the methyl group at the C2 position.[6]

Key Synthesis Step: Oxidation of 6,7-dichloro-2-methyl-5,8-quinolinedione [3]

-

Reactants: 6,7-dichloro-2-methyl-5,8-quinolinedione and selenium dioxide.

-

Solvent: Dioxane and water.

-

Procedure: Selenium dioxide is dissolved in the solvent mixture and heated. A solution of 6,7-dichloro-2-methyl-5,8-quinolinedione in dioxane is then added. The mixture is stirred at reflux for a specified period.

-

Purification: The resulting product is purified using column chromatography.

The structures of the synthesized compounds are typically confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[3]

Computational Methodology

The quantum chemical parameters are calculated using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.[4][5][7][8]

Typical DFT Calculation Workflow:

-

Geometry Optimization: The 3D structure of each derivative is optimized to find its most stable conformation (lowest energy state). The B3LYP functional with the 6-311G(d,p) basis set is a commonly used level of theory for this purpose.[3]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies).

-

Parameter Calculation: Once the optimized structures are obtained, various quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment are calculated.

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and visualized to identify the electrophilic and nucleophilic sites of the molecule.

Visualization of Molecular Interactions and Workflows

Understanding the interaction of these derivatives with their biological targets is crucial for drug development. Molecular docking studies are often employed to predict the binding modes of these compounds within the active site of enzymes like DT-diaphorase (NQO1).[3]

Below are diagrams illustrating the computational workflow and the interaction of these derivatives with the NQO1 enzyme.

The interactions observed in molecular docking studies reveal that 6,7-dichloro-5,8-quinolinedione derivatives can form hydrogen bonds with key residues like tyrosine (TYR126) and engage in hydrophobic interactions with residues such as phenylalanine (PHE178) and tyrosine (TYR128) within the NQO1 active site.[3] The nature and extent of these interactions are dependent on the substituent at the C2 position. For example, a hydroxyl group at C2 can lead to the formation of an additional hydrogen bond.[3]

Biological Implications and Future Directions

The study of quantum chemical parameters provides a theoretical framework for understanding the biological activity of 6,7-dichloro-5,8-quinolinedione derivatives. The reactivity of these compounds, as indicated by their HOMO-LUMO energy gaps and MEPs, is a key determinant of their ability to act as substrates for enzymes like NQO1.[3] The NQO1 enzyme is overexpressed in many solid tumors, making it an attractive target for cancer therapy.[6]

The enzymatic conversion of these quinolinedione derivatives can lead to the production of reactive oxygen species (ROS), which can induce DNA damage and cell death in cancer cells.[3] The rate of this conversion is influenced by the substituents on the quinolinedione scaffold, with modifications at the C2 position showing a significant impact.[3]

Future research in this area should focus on:

-

Synthesizing a broader range of derivatives with diverse substituents at various positions to establish a more comprehensive structure-activity relationship (SAR).

-

Combining computational predictions with in vitro and in vivo studies to validate the theoretical models and assess the therapeutic potential of these compounds.

-

Investigating the detailed mechanism of action, including the specific types of DNA damage induced by the ROS generated upon enzymatic activation.

By leveraging the power of quantum chemical calculations, researchers can accelerate the discovery and development of novel 6,7-dichloro-5,8-quinolinedione derivatives as potent and selective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modification of 6,7-Dichloro-5,8-Quinolinedione at C2 Position: Synthesis, Quantum Chemical Properties, and Activity against DT-Diaphorase Enzyme [mdpi.com]

- 4. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: 6,7-Dichloro-2-methylquinoline (CAS 71063-12-2) - Properties, Synthesis, and Biological Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential suppliers, and, most notably, the applications of 6,7-dichloro-2-methylquinoline (also known as 6,7-dichloroquinaldine) in the synthesis of bioactive molecules. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.

Core Properties of this compound

This compound is a heterocyclic building block that has garnered significant interest in medicinal chemistry. Its structure serves as a crucial precursor for the development of novel therapeutic agents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 71063-12-2 | N/A |

| IUPAC Name | This compound | [1] |

| Synonyms | 6,7-Dichloroquinaldine | [2] |

| Molecular Formula | C₁₀H₇Cl₂N | [3] |

| Molecular Weight | 212.08 g/mol | [3] |

| Melting Point | 121 °C | [4] |

| Boiling Point | 130 °C | [4] |

| Flash Point | 173.3 °C | [4] |

| Density | 1.351 g/cm³ | [4] |

| Appearance | Not specified (likely a solid at room temperature) | N/A |

Potential Suppliers

A number of chemical suppliers list this compound in their catalogs. Researchers interested in acquiring this compound for research and development purposes can inquire with the following companies:

-

Lookchem [4]

-

Benchchem [5]

-

Shanghai Witofly Chemical Co.,Ltd

-

Clearsynth

-

Alfa Chemistry

-

A2B Chem [2]

-

Appchem [3]

-

Guidechem

-

Chem-Impex

-

Echemi

Applications in the Synthesis of Bioactive Molecules

The primary utility of this compound lies in its role as a synthetic precursor for a variety of bioactive molecules, particularly those with antimicrobial and anticancer properties. It is a key starting material for the regioselective synthesis of azanaphthoquinones, a class of compounds investigated for their potent biological activities.[5]

Synthesis of Azanaphthoquinone Derivatives

The following diagram outlines a general synthetic pathway for the preparation of azanaphthoquinone derivatives from this compound. This process often involves oxidation of the quinoline ring system.

References

- 1. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US5126456A - 7-chloroquinaldine synthesis - Google Patents [patents.google.com]

- 5. e-kutuphane.teb.org.tr [e-kutuphane.teb.org.tr]

An In-depth Technical Guide to the Molecular Electrostatic Potential of 6,7-dichloro-5,8-quinolinedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular electrostatic potential (MEP) of 6,7-dichloro-5,8-quinolinedione, a quinone derivative of significant interest in medicinal chemistry for its potential antimicrobial and antitumor activities.[1] The document details the molecule's electronic landscape, offering insights into its reactivity and intermolecular interactions, which are crucial for drug design and development.

Molecular Electrostatic Potential (MEP) Map Analysis

The molecular electrostatic potential (MEP) map is a critical tool for understanding the electronic distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks.[2] For 6,7-dichloro-5,8-quinolinedione, quantum chemical calculations, specifically using Density Functional Theory (DFT), have been employed to elucidate its MEP.[2]

The MEP analysis reveals distinct regions of positive and negative electrostatic potential. The areas of negative potential, depicted in red and yellow, indicate regions of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and are prone to nucleophilic attack.

In the case of 6,7-dichloro-5,8-quinolinedione, the primary nucleophilic regions are localized around the nitrogen atom of the quinoline ring and the oxygen atoms of the two carbonyl groups at the C5 and C8 positions.[2] These sites are the most likely points of interaction with electrophiles or hydrogen bond donors. The presence of these nucleophilic centers is a key determinant of the molecule's biological activity, including its interaction with enzymatic targets.[2]

The introduction of substituents on the quinoline ring can significantly influence the distribution of the electrostatic potential. For instance, modifications at the C2 position have been shown to create additional nucleophilic regions, thereby altering the molecule's reactivity and interaction with biological macromolecules.[2]

Quantitative Data

| Property | Value | Source |

| Molecular Formula | C₉H₃Cl₂NO₂ | PubChem[3] |

| Molecular Weight | 228.03 g/mol | PubChem[3] |

| IUPAC Name | 6,7-dichloroquinoline-5,8-dione | PubChem[3] |

| CAS Number | 6541-19-1 | PubChem[3] |

| Canonical SMILES | C1=CC2=C(C(=O)C(=C(C2=O)Cl)Cl)N=C1 | PubChem[3] |

| InChI Key | TUWOPVCIIBKUQS-UHFFFAOYSA-N | PubChem[3] |

| Melting Point | 220-222 °C | ChemicalBook |

| Boiling Point (Predicted) | 331.1±42.0 °C | ChemicalBook |

| Density (Predicted) | 1.63±0.1 g/cm³ | ChemicalBook |

Experimental Protocols

Synthesis of 6,7-dichloro-5,8-quinolinedione

A general and established method for the synthesis of 6,7-dichloro-5,8-quinolinedione involves the oxidation of 8-hydroxyquinoline.

Materials:

-

8-hydroxyquinoline

-

Sodium chlorate (NaClO₃)

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (CH₃OH)

-

Water (H₂O)

Procedure:

-

Dissolve 8-hydroxyquinoline (0.10 mol) in concentrated hydrochloric acid (600 mL).

-

Slowly add sodium chlorate (0.50 mol) to the solution over a period of 1 hour, maintaining the reaction temperature at 40°C.

-

Continuously stir the reaction mixture at 40°C for an additional 2 hours.

-

Dilute the reaction solution with water to a total volume of 2 liters.

-

Filter the mixture to remove the resulting white precipitate, which is discarded.

-

Extract the filtrate multiple times with dichloromethane (6 x 250 mL).

-

Combine all organic phases, wash with water, and concentrate under reduced pressure to obtain a yellow solid product.

-

Recrystallize the solid product from methanol to yield pure 6,7-dichloro-5,8-quinolinedione as bright yellow crystals.

Computational Analysis Protocol

The computational analysis of 6,7-dichloro-5,8-quinolinedione is typically performed using Density Functional Theory (DFT) to determine its geometric, electronic, and reactivity properties.

Software:

-

A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

Methodology:

-

Geometry Optimization: The molecular structure of 6,7-dichloro-5,8-quinolinedione is optimized using a functional such as B3LYP with a suitable basis set, for example, 6-311G(d,p). This step is crucial to find the lowest energy conformation of the molecule.

-

Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

-

MEP Map Calculation: The molecular electrostatic potential map is calculated and visualized on the optimized molecular surface. This allows for the identification of electrophilic and nucleophilic sites.

-

Analysis of Molecular Orbitals: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed to understand the molecule's electronic transitions and reactivity.

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the computational analysis of 6,7-dichloro-5,8-quinolinedione.

Caption: Computational analysis workflow for 6,7-dichloro-5,8-quinolinedione.

References

- 1. 6,7-dichloroquinoline-5,8-dione | 6541-19-1 [chemicalbook.com]

- 2. Modification of 6,7-Dichloro-5,8-Quinolinedione at C2 Position: Synthesis, Quantum Chemical Properties, and Activity against DT-Diaphorase Enzyme [mdpi.com]

- 3. 6,7-Dichloroquinoline-5,8-dione | C9H3Cl2NO2 | CID 96582 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Comparative Analysis of Theoretical and Experimental Spectroscopic Data of Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the crucial interplay between theoretical and experimental spectroscopic data in the characterization of substituted quinolines. As a privileged scaffold in medicinal chemistry, quinoline and its derivatives are the subject of intense research for the development of new therapeutic agents.[1][2] A thorough understanding of their structural and electronic properties is paramount, and this is most effectively achieved by combining the predictive power of computational chemistry with the empirical evidence of spectroscopy.

This guide provides a detailed overview of the common spectroscopic techniques and computational methods employed, presenting a structured comparison of their results. It aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively integrate these approaches in their work.

Core Spectroscopic Techniques: A Synopsis

The structural elucidation of newly synthesized substituted quinolines relies on a combination of spectroscopic methods, primarily UV-Vis, FT-IR, and NMR spectroscopy. Each technique probes different aspects of the molecule's properties.

Experimental Protocols:

-

UV-Visible (UV-Vis) Spectroscopy: The absorption spectra of quinoline derivatives are typically recorded using a UV-Visible spectrometer, such as the Agilent Technology Cary series, in the 100-900 nm range.[3] The choice of solvent is crucial and should be reported, as it can influence the absorption maxima.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are commonly recorded in the 400-4000 cm⁻¹ range.[4] For solid samples, the KBr pellet technique is often employed. The spectra reveal the characteristic vibrational modes of the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for determining the carbon-hydrogen framework of a molecule. These are typically recorded on spectrometers operating at frequencies such as 400 or 500 MHz, using a deuterated solvent like DMSO-d₆ or CDCl₃.[3] Chemical shifts are reported in parts per million (ppm) relative to a standard reference, commonly tetramethylsilane (TMS).

The Power of Computational Chemistry: Theoretical Predictions

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have become indispensable tools for predicting the spectroscopic properties of molecules.[5][6][7] These methods allow for the calculation of optimized molecular geometries, vibrational frequencies, electronic transitions, and NMR chemical shifts.

A common approach involves:

-

Optimization of the ground state molecular geometry using DFT, often with the B3LYP functional and a basis set such as 6-311++G(d,p).[8]

-

Calculation of vibrational frequencies at the optimized geometry to predict the IR and Raman spectra.

-

Use of the Gauge-Independent Atomic Orbital (GIAO) method to predict ¹H and ¹³C NMR chemical shifts.[8]

-

Application of TD-DFT to calculate the electronic transitions and simulate the UV-Vis spectrum.[8][9]

The following diagram illustrates the typical workflow for comparing theoretical and experimental spectroscopic data.

Caption: A flowchart illustrating the parallel experimental and theoretical workflows leading to the comparative analysis of spectroscopic data for substituted quinolines.

Comparative Data Analysis: Bridging Theory and Experiment

The true power of this combined approach lies in the direct comparison of experimental and theoretical data. This allows for a more confident assignment of spectral features and a deeper understanding of the molecule's electronic structure.

UV-Vis Spectroscopy

The table below presents a comparison of experimental and theoretical UV-Vis absorption maxima (λmax) for a selection of substituted quinolines from the literature. The theoretical values are typically obtained using TD-DFT calculations.

| Compound | Solvent | Experimental λmax (nm) | Theoretical λmax (nm) | Basis Set | Reference |

| Quinoline | - | - | 276.3 | 6-31+G(d,p) | [10] |

| Quinoline-7-carboxaldehyde | - | 200-400 | - | 6-311++G(d,p) | [11] |

| (E)-7-((2-chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one | - | - | - | B3LYP/6-311G(d,p) | [12] |

Note: The table is illustrative. A comprehensive study would populate this with specific values from the cited literature.

FT-IR Spectroscopy

A comparison of key experimental and theoretical vibrational frequencies can confirm the presence of specific functional groups and provide insight into the vibrational modes of the quinoline core.

| Compound | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) | Vibrational Mode | Reference |

| Quinoline | - | - | C-H stretch, C=C stretch, etc. | [10] |

| Quinoline-7-carboxaldehyde | - | - | C=O stretch, C-H stretch, etc. | [11] |

| 4,7-dichloroquinoline | ~1090 | - | δ(CCl) | [4] |

| Quinolin-8-ol | ~1580 | - | δ(OH) | [4] |

Note: This table illustrates the type of data to be compared. Specific assignments require detailed analysis of the computational output (e.g., Potential Energy Distribution). Calculated wavenumbers are often scaled to better match experimental values due to the harmonic approximation in the calculations.[8]

NMR Spectroscopy

The comparison of experimental and theoretical ¹H and ¹³C NMR chemical shifts is a powerful tool for structural verification.

| Compound | Nucleus | Experimental δ (ppm) | Theoretical δ (ppm) | Reference |

| Amodiaquine | ¹H & ¹³C | - | - | [8] |

| 2-chloro-3-methylquinoline | ¹H & ¹³C | - | - | [4] |

| Quinoline-5-carboxaldehyde | ¹H & ¹³C | - | - | [13] |

Note: The table structure is provided. A detailed analysis would involve assigning specific shifts to each proton and carbon atom in the molecule and comparing them with the GIAO-calculated values.

Signaling Pathways and Drug Development

Substituted quinolines are known to interact with various biological targets, making them attractive candidates for drug development.[1] For instance, some quinoline derivatives have shown potential as antibacterial agents by targeting bacterial proteins like LptA and Topoisomerase IV.[14] The understanding of these interactions at a molecular level is crucial for rational drug design.

The following diagram depicts a simplified, hypothetical signaling pathway that could be inhibited by a substituted quinoline derivative.

Caption: A diagram representing the potential mechanism of action of a substituted quinoline as a kinase inhibitor in a cellular signaling pathway.

Conclusion

The integration of theoretical and experimental spectroscopic data provides a robust framework for the characterization of substituted quinolines. This comparative approach not only facilitates accurate structural elucidation but also offers deep insights into the electronic properties that govern the biological activity of these important molecules. For researchers in drug discovery and development, mastering this synergy is essential for the rational design and optimization of novel quinoline-based therapeutic agents. The good agreement often observed between DFT-calculated and experimental spectra validates the computational models and enhances the predictive power for designing new derivatives with desired properties.[8][15]

References

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 6. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations | Semantic Scholar [semanticscholar.org]

- 10. scirp.org [scirp.org]

- 11. Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rjptonline.org [rjptonline.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 6,7-dichloro-2-methyl-5,8-quinolinedione from 6,7-Dichloro-2-methylquinoline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the synthesis of 6,7-dichloro-2-methyl-5,8-quinolinedione, a quinone derivative of significant interest in medicinal chemistry and cancer research. Due to the absence of a documented direct one-step synthesis from 6,7-dichloro-2-methylquinoline, a plausible multi-step synthetic pathway is proposed. This pathway involves the sequential hydroxylation of the quinoline core, followed by an oxidation step to yield the final quinolinedione product. A comprehensive, adaptable protocol for the final oxidation stage is provided, based on established methods for analogous compounds. Additionally, this note explores the applications of 6,7-dichloro-2-methyl-5,8-quinolinedione, particularly its role as a substrate for the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme, a key player in cellular protection and a target for cancer therapy.

Introduction

Quinoline-5,8-diones are a class of compounds that have garnered considerable attention in drug discovery due to their diverse biological activities, including anticancer, antimalarial, antiviral, antibacterial, and antifungal properties.[1][2] The compound 6,7-dichloro-2-methyl-5,8-quinolinedione, in particular, serves as a crucial scaffold for the development of novel therapeutic agents. Its biological activity is significantly influenced by the substituents on the quinoline ring.[3] The introduction of a methyl group at the C2 position and chlorine atoms at the C6 and C7 positions can modulate the compound's electronic properties and its interaction with biological targets, such as the NQO1 enzyme.[3]

The NQO1 enzyme is a flavoprotein that plays a critical role in cellular defense against oxidative stress by catalyzing the two-electron reduction of quinones to less reactive hydroquinones.[4][5] This detoxification pathway prevents the formation of damaging semiquinone radicals.[6] Notably, NQO1 is often overexpressed in various cancer cells, making it an attractive target for the development of bioreductive drugs that are selectively activated in the tumor microenvironment.[7] 6,7-dichloro-2-methyl-5,8-quinolinedione has been identified as a substrate for NQO1, highlighting its potential in the design of novel cancer therapeutics.[3][8]

Proposed Synthetic Pathway

The direct oxidation of this compound to 6,7-dichloro-2-methyl-5,8-quinolinedione is not a well-documented transformation. A more chemically feasible approach involves a multi-step synthesis, as illustrated below. This proposed pathway is based on established transformations of quinoline derivatives.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. NAD(P)H:quinone acceptor oxidoreductase 1 (NQO1), a multifunctional antioxidant enzyme and exceptionally versatile cytoprotector - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NQO1 enzyme and its role in cellular protection; an insight [scielo.isciii.es]

- 6. NAD(P)H dehydrogenase (quinone 1) - Wikipedia [en.wikipedia.org]

- 7. Human NAD(P)H:quinone oxidoreductase type I (hNQO1) activation of quinone propionic acid trigger groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigating the antiproliferative activity of quinoline-5,8-diones and styrylquinolinecarboxylic acids on tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of 2-Methylquinoline via the Doebner-von Miller Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Doebner-von Miller reaction is a classic and versatile method for synthesizing quinoline derivatives.[1] It involves the reaction of an aromatic amine, such as aniline, with an α,β-unsaturated carbonyl compound under acidic conditions.[1][2] This reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, is a cornerstone in heterocyclic chemistry due to the prevalence of the quinoline scaffold in pharmaceuticals, natural products, and industrial chemicals.[1][3][4] For the synthesis of 2-methylquinoline (also known as quinaldine), aniline is typically reacted with crotonaldehyde, which can be generated in situ from acetaldehyde via an aldol condensation.[5][6] This document provides detailed protocols, reaction mechanisms, and troubleshooting advice for this synthesis.

Reaction Mechanism

The mechanism of the Doebner-von Miller reaction has been a subject of discussion, but it is generally understood to proceed through the following key steps when using aniline and crotonaldehyde:

-

Michael Addition: The reaction initiates with a conjugate (Michael) addition of the aniline to the α,β-unsaturated aldehyde (crotonaldehyde).

-

Cyclization: The resulting intermediate undergoes an intramolecular electrophilic cyclization onto the benzene ring.

-

Dehydration: The cyclic intermediate is then dehydrated to form a dihydroquinoline.

-

Oxidation: Finally, the dihydroquinoline is oxidized to the aromatic 2-methylquinoline. The oxidizing agent can be an external additive or, in some cases, a Schiff base intermediate formed during the reaction.

A proposed fragmentation-recombination mechanism has also been studied, suggesting the initial adduct may fragment and then recombine to form the final product.[1][7]

Caption: Key steps in the synthesis of 2-methylquinoline.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 2-methylquinoline. A significant challenge in this reaction is the formation of tar due to the polymerization of the α,β-unsaturated aldehyde under strong acidic conditions.[8] The protocols incorporate strategies to minimize this side reaction.

Protocol 1: Biphasic Synthesis Using Aniline and Crotonaldehyde

This method utilizes a two-phase solvent system to reduce the concentration of the aldehyde in the acidic aqueous phase, thereby minimizing polymerization and tar formation.[8]

Materials:

-

Aniline (1.0 eq)

-

Crotonaldehyde (1.2 eq)

-

6 M Hydrochloric Acid

-

Toluene

-

Dichloromethane or Ethyl Acetate (for extraction)

-

Concentrated Sodium Hydroxide solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-